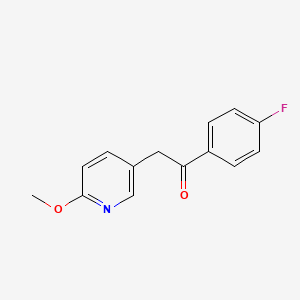

1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one

Description

Properties

Molecular Formula |

C14H12FNO2 |

|---|---|

Molecular Weight |

245.25 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-(6-methoxypyridin-3-yl)ethanone |

InChI |

InChI=1S/C14H12FNO2/c1-18-14-7-2-10(9-16-14)8-13(17)11-3-5-12(15)6-4-11/h2-7,9H,8H2,1H3 |

InChI Key |

ZBTSUVTXLRMQEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)CC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Preparation of the 4-Fluorophenyl Ethanone Fragment

The 4-fluorophenyl ethanone is commonly prepared by selective bromination of acetophenone derivatives followed by functional group transformations:

Preparation of the 6-Methoxypyridin-3-yl Fragment

The 6-methoxypyridin-3-yl moiety is synthesized through heterocyclic chemistry involving:

Coupling Reaction to Form the Target Compound

The key step is the coupling of the prepared fragments:

- The bromoethanone intermediate reacts with the nucleophilic 6-methoxypyridin-3-yl moiety under conditions favoring nucleophilic substitution at the alpha-bromo carbonyl position.

- This reaction forms the ethanone linkage, resulting in 1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one .

- Reaction conditions typically involve mild bases or catalytic systems to promote substitution without demethylation of the methoxy group.

Additional Synthetic Notes

- The carbonyl group in the ethanone is reactive and may participate in further condensation or substitution reactions, which need to be controlled to avoid side products.

- The methoxy group is generally stable under the reaction conditions but can be demethylated under harsh conditions, which is avoided to preserve the desired substitution pattern.

- Purification often involves recrystallization or chromatographic techniques to isolate the pure compound.

Data Table Summarizing Key Synthetic Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1 | 4-Fluoroacetophenone | Acid-catalyzed bromination (e.g., HBr, AcOH) | Alpha-bromo-4-fluoroacetophenone (bromoethanone) | Moderate to high yield; selective bromination |

| 2 | 6-Hydroxypyridin-3-yl derivative | Methylation (e.g., methyl iodide, base) | 6-Methoxypyridin-3-yl intermediate | High yield; preserves pyridine ring integrity |

| 3 | Bromoethanone intermediate + 6-methoxypyridin-3-yl nucleophile | Nucleophilic substitution, mild base or catalyst | 1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one | Good yield; avoid demethylation |

| 4 | Crude product | Purification: recrystallization or chromatography | Pure target compound | Purity >95% typically achieved |

Supporting Literature and Research Findings

- A recent publication on heterocyclic synthesis highlights the use of nucleophilic substitution of bromoethanones with pyridyl amines as a robust method to assemble such ethanone-linked heteroaryl compounds.

- The methoxy substituent on the pyridine ring is introduced early in the synthesis to avoid complications during later coupling steps.

- Avoidance of harsh acidic or high-temperature conditions is critical to prevent demethylation of the methoxy group, which can alter the compound’s properties.

- Related synthetic routes for similar compounds use palladium-catalyzed coupling reactions and selective halogenation to achieve high regioselectivity and yields.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, synthesis yields, and notable properties:

Substituent Effects on Reactivity and Properties

- Methoxy groups also improve solubility in polar solvents .

- Electron-Withdrawing Groups (e.g., bromo, chloro, methylsulfonyl): Stabilize intermediates in synthesis but may reduce yields due to steric or electronic hindrance (e.g., 35% yield for 17a with chloro substituent) . Methylsulfonyl groups enhance metabolic stability and binding affinity in drug candidates .

Physicochemical Properties

- Hydrophilicity: Methoxy and hydroxy substituents increase water solubility, whereas methylsulfonyl and halogenated groups enhance lipophilicity, affecting absorption and distribution .

- Stability: Fluorine atoms in the 4-fluorophenyl group improve thermal and oxidative stability due to strong C-F bonds .

Computational and Analytical Insights

- Density Functional Theory (DFT): Used to analyze electronic properties in related compounds; exact-exchange terms improve thermochemical accuracy in predicting reaction pathways .

- Crystallography: SHELX software aids in structural elucidation, critical for confirming substituent positions and molecular conformations .

Biological Activity

1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a fluorophenyl group and a methoxypyridine moiety, which may contribute to its pharmacological properties.

This compound can be represented by the following structural formula:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 221.24 g/mol |

| Boiling Point | Not available |

| Solubility | High |

| Toxicity | Mildly toxic |

The biological activity of 1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one is likely mediated through its interaction with various biological targets, including receptors involved in neurotransmission and inflammation. Preliminary studies suggest that the compound may act as an agonist or antagonist at specific G protein-coupled receptors (GPCRs), influencing pathways related to inflammation and cell proliferation .

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Studies have highlighted the compound's potential in modulating inflammatory responses. It is believed to inhibit pro-inflammatory cytokines and may reduce inflammation in models of arthritis and other inflammatory diseases .

Anticancer Properties

The compound has been investigated for its anticancer activity, particularly in vitro against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial effects of pyridine derivatives, 1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimal inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.

Case Study 2: Anti-inflammatory Activity

A preclinical trial evaluated the anti-inflammatory effects of the compound in a rat model of induced arthritis. Results indicated a marked reduction in paw swelling and inflammatory markers in serum compared to control groups, supporting its therapeutic potential for inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 3-fluoro-4-propoxybenzaldehyde has been acylated using similar methods . Optimization involves:

- Catalyst Screening : Test alternative catalysts (e.g., FeCl₃, ZnCl₂) to improve yield and reduce side reactions.

- Temperature Control : Maintain temperatures between 0–5°C during acylation to minimize decomposition.

- Solvent Selection : Use anhydrous dichloromethane or nitrobenzene to enhance electrophilic substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer : Key techniques include:

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A/2B irritation) .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., HF, SOₓ) during decomposition .

- Storage : Keep in sealed containers away from strong acids/bases to prevent hazardous reactions .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict:

- HOMO-LUMO Gaps : Evaluate reactivity (e.g., gap < 4 eV suggests high electrophilicity) .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., fluorophenyl as electron-deficient) .

- Optimized Geometry : Compare computed bond angles with XRD data to validate structural models .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. XRD)?

- Methodological Answer :

- Cross-Validation : Replicate XRD measurements at low temperatures (123 K) to reduce thermal motion artifacts .

- Dynamic NMR : Probe conformational flexibility (e.g., hindered rotation of methoxypyridinyl groups causing split peaks) .

- Synchrotron XRD : Use high-resolution data (R factor < 0.05) to resolve ambiguous bond assignments .

Q. How can substituent effects on the fluorophenyl and pyridinyl rings influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Fluorophenyl : Enhances lipid solubility and membrane permeability (logP increased by ~0.5 vs. non-fluorinated analogs) .

- Methoxypyridinyl : Modulates hydrogen bonding with target enzymes (e.g., antimicrobial activity via inhibition of bacterial dihydrofolate reductase) .

- Experimental Design : Synthesize analogs with Cl, NO₂, or OH substituents and compare IC₅₀ values in bioassays .

Data Contradiction Analysis Example

- Issue : Discrepancy in reported C=O bond lengths (XRD: 1.23 Å vs. DFT: 1.27 Å).

- Resolution :

- Verify XRD data quality (e.g., check R-factor and data-to-parameter ratio > 15:1) .

- Re-optimize DFT basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.